molecular formula C23H24ClFN2O3S B2731683 7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one CAS No. 892757-62-9

7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one

Cat. No. B2731683
CAS RN: 892757-62-9
M. Wt: 462.96
InChI Key: JOSMHLQFUKHLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one is a synthetic compound that belongs to the quinolone family. It is also known as AZQ or 7-azepan-1-yl-6-fluoro-1-ethyl-3-[(3-chlorophenyl)sulfonyl]-4-oxoquinoline. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of similar fluoroquinolone derivatives emphasizes innovative approaches to developing potent antibacterial agents. For instance, the synthesis of (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride as a regioisomer of besifloxacin highlights the methodological advancements in fluoroquinolone chemistry, showcasing the potential of such compounds in antibacterial applications (Xia, Chen, & Yu, 2013).

Antimicrobial and Antifungal Activity

Research on derivatives of 4-fluoro-5-sulfonylisoquinoline and related compounds has revealed their potential in addressing bacterial and fungal infections. The structural analysis of these derivatives offers insights into their interaction mechanisms with microbial targets, laying the groundwork for the development of new therapeutic agents (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Antioxidative Properties

The antioxidative or prooxidative effects of fluoroquinoline derivatives have been explored in the context of free-radical-induced hemolysis of erythrocytes. Such studies are crucial for understanding the therapeutic potential and safety profile of fluoroquinoline derivatives as antioxidant drugs (Liu, Han, Lin, & Luo, 2002).

Antibacterial Activity and SAR

A novel 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group has shown significant antibacterial activities against both Gram-positive and Gram-negative bacteria. Such findings are instrumental in guiding the structure-activity relationship (SAR) studies for the development of more potent antibacterial agents (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).

Bioactive Molecule Synthesis

The synthesis and evaluation of fluoroquinolone derivatives for their anticancer activities represent a significant step towards the development of novel therapeutic agents. These compounds' ability to induce cancer cell cycle arrest and apoptosis while sparing non-cancer cells highlights their potential as selective anticancer drugs (Solomon, Pundir, & Lee, 2019).

properties

IUPAC Name

7-(azepan-1-yl)-3-(3-chlorophenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN2O3S/c1-2-26-15-22(31(29,30)17-9-7-8-16(24)12-17)23(28)18-13-19(25)21(14-20(18)26)27-10-5-3-4-6-11-27/h7-9,12-15H,2-6,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSMHLQFUKHLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

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